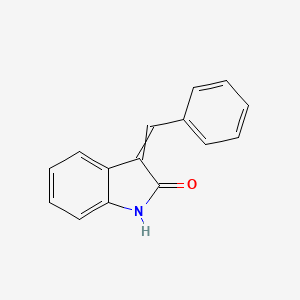
3-(phenylmethylidene)-1H-indol-2-one
Descripción general
Descripción
3-(phenylmethylidene)-1H-indol-2-one is a significant compound in organic chemistry, known for its versatile applications in various fields. It is a derivative of indolin-2-one, featuring a benzylidene group at the 3-position. This compound is notable for its structural motif, which is embedded in many naturally occurring compounds and synthetic molecules used in pharmaceuticals, dyes, and other industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylmethylidene)-1H-indol-2-one can be achieved through several methods. One of the most common methods is the Knoevenagel condensation of oxindole and aldehyde . This reaction typically involves the use of a base such as piperidine or pyridine in an organic solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Another method involves the palladium-catalyzed intramolecular hydroarylation of N-aryl-propiolamides . This method uses palladium as a catalyst and requires specific reaction conditions, including the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs greener and cleaner approaches to address the limitations of traditional methods. For instance, metal-free conditions have been explored to avoid the high cost and toxicity associated with noble metal catalysts . Additionally, microfluidic photoreactor conditions have been used to enhance the efficiency and selectivity of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(phenylmethylidene)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the indolin-2-one ring, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens or electrophiles in the presence of a catalyst like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the indolin-2-one ring, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
3-(phenylmethylidene)-1H-indol-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(phenylmethylidene)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, the compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . It also affects signaling pathways like the Akt, MAPK, and NF-κB pathways, which are crucial for the inflammatory response .
Comparación Con Compuestos Similares
3-(phenylmethylidene)-1H-indol-2-one can be compared with other similar compounds, such as:
3-Benzylidene-1,3-dihydroindol-2-one: This compound also features a benzylidene group but differs in its hydrogenation state.
3-(3-Hydroxyphenyl)-indolin-2-one: This derivative has a hydroxy group at the 3-position, which enhances its anti-inflammatory activity.
Sunitinib and Tenidap: These pharmaceutical compounds share structural similarities with this compound and are used as protein kinase inhibitors.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
23772-61-4; 3359-49-7 |
|---|---|
Fórmula molecular |
C15H11NO |
Peso molecular |
221.259 |
Nombre IUPAC |
3-benzylidene-1H-indol-2-one |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) |
Clave InChI |
SXJAAQOVTDUZPS-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














